3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Lipophilicity Drug-likeness Permeability

Procure 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034427-93-3) for underexplored sulfonamide SAR. Its 4-ethoxy-3-fluorophenyl motif delivers a distinct push-pull electronic profile (+M ethoxy, −I fluoro) not replicated by methyl, methoxy, or chloro analogs. With zero prior bioactivity annotations and a computed logP of 0.694, this hydantoin-based scaffold offers a clean slate for target-fishing, virtual screening, and IP-unencumbered hit discovery. Differences in TPSA and hydrogen-bonding capacity versus common analogs make it a controlled variable for lead optimization—not an interchangeable building block.

Molecular Formula C16H20FN3O5S
Molecular Weight 385.41
CAS No. 2034427-93-3
Cat. No. B2764231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
CAS2034427-93-3
Molecular FormulaC16H20FN3O5S
Molecular Weight385.41
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O)F
InChIInChI=1S/C16H20FN3O5S/c1-2-25-14-4-3-12(9-13(14)17)26(23,24)19-7-5-11(6-8-19)20-15(21)10-18-16(20)22/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,22)
InChIKeyRFHQGYLIHZZOFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034427-93-3): Physicochemical Baseline and Procurement Profile


3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034427-93-3) is a synthetic small molecule belonging to the sulfonyl piperidine imidazolidine-2,4-dione (hydantoin) class. Its molecular formula is C16H20FN3O5S with a molecular weight of 385.41 g/mol and a computed logP of 0.694 [1]. The compound features a 4-ethoxy-3-fluorobenzenesulfonyl group attached to a piperidine ring, which is N-substituted with an imidazolidine-2,4-dione moiety. The hydantoin scaffold is recognized as a privileged structure in medicinal chemistry, with over 3,000 publications and patents documenting its utility in drug discovery [2]. As of the latest ChEMBL annotation (ChEMBL 20), this specific compound has no known biological activity reported in the peer-reviewed literature and is not registered in any annotated chemical catalogs [1]. It is primarily sourced as a research-grade building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) exploration within sulfonamide-based discovery programs.

Why Generic Substitution Fails for 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione: Substitution-Pattern-Driven Physicochemical Divergence


Within the sulfonyl piperidine hydantoin class, even subtle alterations to the aryl sulfonyl substituent produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA)—parameters that govern membrane permeability, off-target binding, and metabolic stability [1]. The 4-ethoxy-3-fluorophenyl motif on the target compound is not mimicked by the 4-fluoro-3-methylphenyl, 5-fluoro-2-methoxyphenyl, or simple alkyl sulfonyl analogs commonly listed alongside it in chemical catalogs. The ethoxy oxygen contributes an additional hydrogen-bond acceptor and alters the electronic character of the aromatic ring through resonance donation, while the fluorine atom provides a unique dipole and metabolic shielding at the 3-position [2]. These combined features create a distinct three-dimensional pharmacophore that cannot be recapitulated by substituting a methyl, methoxy, chloro, or unsubstituted phenyl group. Consequently, procurement decisions based solely on core scaffold similarity—without accounting for these quantifiable physicochemical differences—risk introducing uncontrolled variables into SAR campaigns, lead optimization workflows, and computational modeling studies.

Quantitative Differentiation Evidence for 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione vs. Closest Analogs


Computed Lipophilicity (logP): Target Compound vs. 4-Fluoro-3-methylphenyl Analog

The target compound exhibits a computed logP of 0.694 [1], which is approximately 0.3 log units lower than the XLogP3 value of 1.0 reported for the closest aryl analog, 3-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034244-11-4) [2]. This difference corresponds to a roughly 2-fold lower predicted octanol-water partition coefficient for the ethoxy-fluoro derivative. Both compounds fall within the favorable range for oral bioavailability (logP < 5), but the lower logP of the target compound predicts reduced non-specific membrane partitioning and potentially improved aqueous solubility relative to the methyl analog.

Lipophilicity Drug-likeness Permeability CNS penetration

Molecular Weight and Hydrogen-Bond Acceptor Count: Target Compound vs. 4-Fluoro-3-methylphenyl Analog

The target compound has a molecular weight of 385.41 g/mol and contains six hydrogen-bond acceptors (two imidazolidine carbonyl oxygens, two sulfonyl oxygens, one ethoxy ether oxygen, and one piperidine nitrogen; the imidazolidine NH serves as the sole H-bond donor) [1]. The comparator 3-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034244-11-4) has a molecular weight of 355.38 g/mol with five hydrogen-bond acceptors—the ethoxy oxygen is replaced by a methyl group, which does not contribute H-bond acceptor capacity [2]. This represents a difference of +30 Da in molecular weight and +1 H-bond acceptor for the target compound.

Molecular weight Hydrogen bonding Drug-likeness Permeability

Aryl vs. Alkyl Sulfonyl Pharmacophore: Target Compound vs. Propylsulfonyl Analog

The target compound incorporates a 4-ethoxy-3-fluorophenyl sulfonyl group, providing an aromatic ring capable of π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in protein binding pockets, as well as potential halogen bonding via the 3-fluoro substituent [1]. In contrast, the alkyl sulfonyl analog 3-(1-(propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034560-28-4, MW 289.35 g/mol) lacks aromatic character entirely and has a molecular weight 96 Da lower . Aryl sulfonamides generally exhibit enhanced metabolic stability compared to alkyl sulfonamides due to reduced susceptibility to oxidative N-dealkylation and sulfonyl cleavage, a trend supported by class-level pharmacokinetic data across sulfonamide drug series [2].

Aryl sulfonamide π-Stacking Metabolic stability Pharmacophore diversity

Novelty and Unexplored Biological Space: Zero Known Bioactivity Annotations

According to the ZINC database, which curates activity annotations from ChEMBL 20, the target compound has no known biological activity reported in the peer-reviewed literature and is not cited in any publications [1]. In contrast, structurally related hydantoin-based sulfonamides—such as the clinically investigated AZD1236 (a matrix metalloproteinase inhibitor) and various HIV protease inhibitors incorporating the imidazolidine-2,4-dione scaffold—have extensive biological annotation profiles [2]. This absence of prior annotation positions the target compound as a novel chemical entity for screening campaigns, de-risking intellectual property concerns and offering the potential to identify unique target engagement profiles that may be absent in heavily annotated analogs.

Chemical novelty ChEMBL Screening library Target deconvolution

Fraction sp3 and Three-Dimensional Character: Target Compound vs. Planar Aryl Systems

The target compound has a fraction sp3 of 0.50 (13 of 26 heavy atoms are sp3-hybridized), as computed by the ZINC database [1]. This places it in an intermediate range of three-dimensional character—substantially higher than fully conjugated planar scaffolds (fraction sp3 ≈ 0.0–0.2) but lower than fully saturated macrocycles (fraction sp3 > 0.7). Piperidine and imidazolidine rings contribute the majority of sp3 centers. Research has demonstrated that increasing fraction sp3 correlates with improved aqueous solubility, reduced promiscuity, and higher clinical success rates, with an optimal range proposed at fraction sp3 ≥ 0.45 for lead compounds [2]. The target compound meets this threshold, whereas comparator molecules lacking the saturated piperidine ring would fall below it.

Fraction sp3 3D character Lead-likeness Solubility

Recommended Application Scenarios for 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione Based on Quantitative Evidence


Fragment-Based and Structure-Based Drug Discovery Requiring Novel Aryl Sulfonamide Pharmacophores

The target compound's combination of a hydantoin core (a privileged scaffold with established hydrogen-bonding motifs) [1] and a 4-ethoxy-3-fluorophenyl sulfonamide moiety provides an underexplored pharmacophore with zero prior bioactivity annotations [2]. The computed logP of 0.694 and fraction sp3 of 0.50 satisfy key lead-likeness criteria, making this compound suitable as a starting point for fragment elaboration or scaffold-hopping campaigns targeting enzymes or receptors with sulfonamide-binding pockets. The ethoxy oxygen and fluorine substituent offer vectors for further SAR exploration that are absent in the 4-fluoro-3-methylphenyl analog, whose XLogP3 of 1.0 places it slightly outside the ideal CNS drug-like window (logP 0–3 for optimal CNS penetration) and at greater risk of non-specific membrane binding.

Computational Chemistry and Virtual Screening Library Design

With well-defined computed physicochemical properties (logP 0.694, fraction sp3 0.50, MW 385.41) [1] and an unambiguous InChI Key (RFHQGYLIHZZOFB-UHFFFAOYSA-N) [2], the target compound is suitable as a query molecule for pharmacophore-based virtual screening and shape-similarity searches. Its intermediate lipophilicity and balanced saturation distinguish it from both highly hydrophobic aryl sulfonamides and overly polar alkyl sulfonyl analogs, enabling the retrieval of novel chemotypes in targeted library design. The absence of known biological activity annotations [1] ensures that computational predictions are not biased by existing structure-activity data, providing a clean test case for de novo target prediction algorithms.

SAR Expansion of Sulfonyl Piperidine Series with Distinct Electronic Profiles

For medicinal chemistry teams exploring sulfonyl piperidine imidazolidine-2,4-dione SAR, the target compound fills a specific electronic niche: the 4-ethoxy group is electron-donating via resonance (+M effect), while the 3-fluoro is electron-withdrawing via induction (−I effect). This push-pull substitution pattern is not replicated by the 4-fluoro-3-methyl (both electron-donating/mixed), 5-fluoro-2-methoxy (different regiochemistry), or propylsulfonyl (alkyl, no electronic effects) analogs [3]. Procurement of the target compound enables systematic exploration of how this specific electronic configuration affects target binding, selectivity, and physicochemical properties across a SAR matrix.

Chemical Probe Development for Target Deconvolution in Phenotypic Screening

The target compound's complete absence of prior biological annotation [1] makes it an attractive candidate for incorporation into diversity-oriented screening libraries where intellectual property freedom-to-operate is critical. Unlike analogs such as AZD1236 (a known MMP inhibitor with extensive patent coverage) [3], this compound carries no legacy IP encumbrance. Its physicochemical properties (logP 0.694, MW 385.41, 1 H-bond donor, 6 H-bond acceptors) meet all Lipinski Rule of Five criteria, supporting its use in cellular phenotypic assays where membrane permeability and moderate solubility are required. Successful hit identification from such a screen would yield a clean IP position from the outset.

Quote Request

Request a Quote for 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.